molecular formula C15H22N2O2 B8573648 ethyl N-(1-benzylpiperidin-4-yl)carbamate

ethyl N-(1-benzylpiperidin-4-yl)carbamate

Cat. No. B8573648
M. Wt: 262.35 g/mol
InChI Key: UAOGRQNBTQAYKH-UHFFFAOYSA-N
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Patent
US05082847

Procedure details

Ethyl chloroformate (30 g, 0.276 mol) was added at 0° C. to 4-amino-1-phenylmethylpiperidine (50 g, 0.262 mol) in pyridine (600 mL). After the addition, the mixture was kept at room temperature overnight, and the pyridine was then evaporated. The residue was extracted with methylene chloride; and the resulting solution washed with water, dried over sodium sulfate, and the methylene chloride evaporated to dryness. The residue was dissolved in diisopropyl ether. A white product precipitated, which was isolated by filtration to yield 42.71 g (62%) of ethyl (1-phenylmethyl-4-piperidyl)-carbamate, m.p. 100° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[NH2:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:10][CH2:9]1>N1C=CC=CC=1>[C:15]1([CH2:14][N:11]2[CH2:12][CH2:13][CH:8]([NH:7][C:2](=[O:3])[O:4][CH2:5][CH3:6])[CH2:9][CH2:10]2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
50 g
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the pyridine was then evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with methylene chloride
WASH
Type
WASH
Details
and the resulting solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the methylene chloride evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diisopropyl ether
CUSTOM
Type
CUSTOM
Details
A white product precipitated
CUSTOM
Type
CUSTOM
Details
which was isolated by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CCC(CC1)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42.71 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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